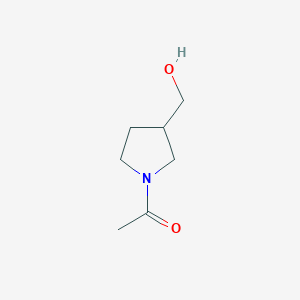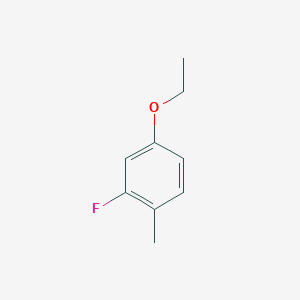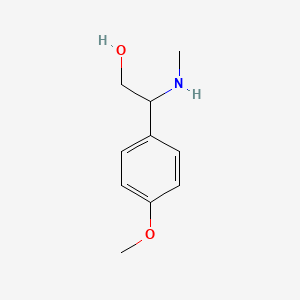
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
Overview
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Metabolism and Pharmacokinetics
- Research on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), reveals insights into metabolism pathways in rats. Metabolites like 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid were identified, suggesting multiple metabolic pathways (Kanamori et al., 2002). Similarly, the metabolism of 2C-B in rats has been studied, identifying various metabolites and suggesting two primary metabolic pathways (Chen Erlian, 2009).
Anticancer Properties
- A study on the derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, including compounds like PVHD303, found potent antiproliferative activity against human lung cancer cell lines. This compound disrupted microtubule formation and inhibited tumor growth in a human colon cancer xenograft model (Suzuki et al., 2020).
Chemical Synthesis and Reactions
- The synthesis and reactivity of compounds like 1-(4-methoxyphenyl)-2-propyn-1-ol have been studied. The research involved generating allenylidene and alkenylcarbyne complexes, leading to the formation of various vinylidene and carbene complexes (Bustelo et al., 2007).
Environmental and Health Impacts
- Research on methoxychlor, a compound related to 2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol, indicates its metabolism into estrogenic products by hepatic microsomal monooxygenases. This highlights the potential environmental and health impacts of such compounds (Bulger et al., 1985).
NMR Studies and Spectral Properties
- Studies have been conducted on the prochiral H S and H R of chiral esters of 2-arylethan-1-ols, such as 2-m-methoxyphenyl-ethan-1-ol, using shift reagents in NMR spectroscopy. This research aids in understanding the stereochemical properties of similar compounds (Coxon et al., 2004).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or applications for the compound.
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(methylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-10(7-12)8-3-5-9(13-2)6-4-8/h3-6,10-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBJBGGRCRCJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)
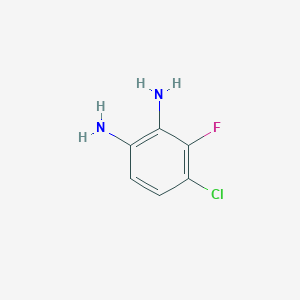

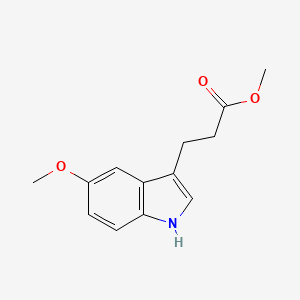
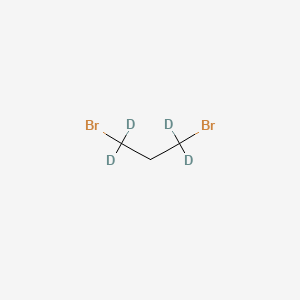
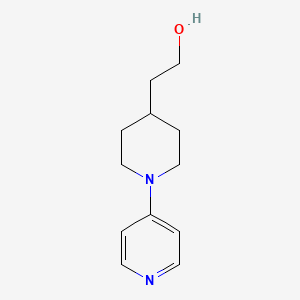
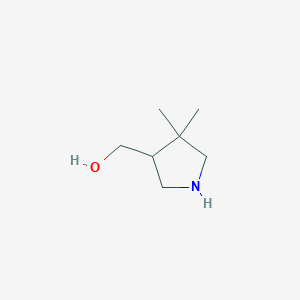
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)
![2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B1422825.png)
![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)
![2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine](/img/structure/B1422828.png)
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)
